molecular formula C10H12FNO3S B2415251 7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034419-89-9

7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2415251
CAS No.: 2034419-89-9
M. Wt: 245.27
InChI Key: HPPDLHVRYKYVER-UHFFFAOYSA-N
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Description

7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines

Properties

IUPAC Name

7-fluoro-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S/c1-16(13,14)12-4-5-15-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPDLHVRYKYVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOC2=C(C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor, such as a substituted aniline, with a carbonyl compound under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylsulfonylation: The methylsulfonyl group is introduced through a sulfonylation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methylsulfonyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazepines with various functional groups.

Scientific Research Applications

7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    Loxapine: An antipsychotic drug with a similar oxazepine structure.

    Amoxapine: An antidepressant with a dibenzo[b,f][1,4]oxazepine scaffold.

    Dibenzo[b,f][1,4]oxazepine Derivatives: Compounds with similar core structures but different substituents, exhibiting various pharmacological activities.

Uniqueness

7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of the fluoro and methylsulfonyl groups, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, bioavailability, and specificity for certain biological targets, making it a valuable compound for further research and development.

Biological Activity

7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FNO3SC_{10}H_{12}FNO_3S with a molecular weight of 239.27 g/mol. Its structure includes a tetrahydrobenzo[f][1,4]oxazepine core with a fluorine atom and a methylsulfonyl group that may enhance its solubility and metabolic stability.

Structural Features

FeatureDescription
Core Structure Tetrahydrobenzo[f][1,4]oxazepine
Fluorine Substitution Positioned at the 7th carbon
Methylsulfonyl Group Attached at the 4th position

Pharmacological Properties

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. The presence of the methylsulfonyl group is believed to contribute to its cytotoxic effects.
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives of oxazepines demonstrate effectiveness against bacterial strains, indicating a possible role in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance:

  • Fluorine Substitution : Enhances lipophilicity and may improve receptor binding affinity.
  • Methylsulfonyl Group : Contributes to increased solubility and metabolic stability.

Case Study 1: Antitumor Activity

In a study assessing the cytotoxic effects of various oxazepines on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was found to exhibit significant inhibitory effects on cell proliferation. The IC50 value was determined to be approximately 10μM10\mu M, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

A neuroprotective assay demonstrated that the compound could reduce apoptosis in neuronal cell cultures exposed to oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.

Case Study 3: Antimicrobial Activity

In vitro studies showed that derivatives of this compound exhibited antimicrobial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was recorded at 20μg/mL20\mu g/mL, suggesting potential applications in treating bacterial infections.

Q & A

Q. What are the established synthetic routes for 7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine?

  • Methodological Answer : Synthesis typically involves multi-step sequences, including:
  • Core Formation : A modified Pictet-Spengler reaction to construct the benzoxazepine ring, as demonstrated for structurally similar 5-substituted derivatives (refluxing ethanol with catalytic acid, yields ~60-75%) .
  • Sulfonylation : Introduction of the methylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate (e.g., using m-chloroperbenzoic acid for sulfone formation) .
  • Fluorination : Direct fluorination at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
    Key Considerations : Optimize reaction temperatures and stoichiometry to avoid side reactions, particularly with the electron-deficient sulfonyl group.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry. The fluorine atom induces distinct splitting patterns (e.g., 1H^1\text{H}-NMR: δ 6.8–7.2 ppm for aromatic protons adjacent to fluorine) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~283.3 g/mol). Fragmentation patterns help identify the sulfonyl and benzoxazepine moieties .
  • IR : Strong S=O stretching vibrations near 1150–1300 cm1^{-1} confirm sulfonyl group integrity .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonyl group or oxidation of the benzoxazepine ring .
  • Solubility : Prefer dichloromethane or DMSO for dissolution; avoid protic solvents (e.g., water, methanol) to minimize degradation .
  • Stability Assays : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) over 72 hours under varying pH (3–9) to assess hydrolytic stability .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies targeting benzoxazepine derivatives?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substitutions at positions 4 (e.g., replacing methylsulfonyl with acetyl) and 7 (e.g., chloro vs. fluoro) to evaluate electronic effects .
  • Pharmacological Assays : Use radioligand binding assays (e.g., GABAA_A receptor) to correlate structural changes with affinity. For example, fluorinated analogs may exhibit enhanced blood-brain barrier penetration .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target receptors, focusing on sulfonyl group hydrogen bonding .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Purity Validation : Ensure ≥95% purity (HPLC) to exclude confounding effects from impurities like des-fluoro or sulfoxide byproducts .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times). For receptor studies, use standardized membrane preparations .
  • Cross-Species Testing : Compare results in rodent vs. human receptor isoforms to identify species-specific effects .

Q. What strategies optimize reaction yields and scalability?

  • Methodological Answer :
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve cyclization efficiency in benzoxazepine formation .
  • Flow Chemistry : Implement continuous-flow systems for sulfonylation steps to enhance reproducibility and reduce reaction times .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent, catalyst loading) and identify robust conditions for scale-up .

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